2-(4-Butylbenzamido)thiophene-3-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

Researchers seeking hydrophobic building blocks need well-characterized compounds with reliable purity. 2-(4-Butylbenzamido)thiophene-3-carboxylic acid (CAS 1098375-06-4) offers a high LogP (5.198) and sharp melting point (183-185°C) for precise lead optimization. • ΔLogP +0.72 vs. isopropyl analog - probes hydrophobic binding pockets • 95% purity - ideal for parallel synthesis & combinatorial chemistry • Carboxylic acid handle for amide coupling or esterification Supplied by BenchChem for consistent quality in long-term R&D projects.

Molecular Formula C16H17NO3S
Molecular Weight 303.4 g/mol
CAS No. 1098375-06-4
Cat. No. B1438696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Butylbenzamido)thiophene-3-carboxylic acid
CAS1098375-06-4
Molecular FormulaC16H17NO3S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)O
InChIInChI=1S/C16H17NO3S/c1-2-3-4-11-5-7-12(8-6-11)14(18)17-15-13(16(19)20)9-10-21-15/h5-10H,2-4H2,1H3,(H,17,18)(H,19,20)
InChIKeyUOYBOZZOXRKGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Butylbenzamido)thiophene-3-carboxylic acid Specifications & Procurement


2-(4-Butylbenzamido)thiophene-3-carboxylic acid (CAS 1098375-06-4) is a thiophene-3-carboxylic acid derivative featuring a 4-butylbenzamido substituent at the 2-position, with the molecular formula C16H17NO3S and a molecular weight of 303.38 g/mol [1]. It is supplied as a powder with a typical purity of 95% and is intended exclusively for research and development purposes . This compound serves as a versatile small molecule scaffold and is utilized as a building block in organic synthesis and medicinal chemistry .

Research-use only small molecule scaffold for synthetic and medicinal chemistry
Supplied as a powder suitable for building block applications
Versatile thiophene-3-carboxylic acid derivative with defined physicochemical profile

Generic Substitution Is Not Recommended


This compound cannot be simply interchanged with structurally similar thiophene-3-carboxylic acid derivatives due to quantifiable differences in physicochemical properties that directly impact experimental outcomes. Variations in the benzamido substituent (e.g., methyl, ethyl, isopropyl, or tert-butyl analogs) lead to distinct logP values, pKa, and melting points, which alter solubility, membrane permeability, and protein binding in biological assays [1]. Furthermore, the compound's specific substitution pattern may be critical for its intended use as a reference standard or building block, where even minor structural deviations can compromise the validity of analytical methods or synthetic routes [2].

Alkyl chain variation

Replacing the butyl group with methyl, ethyl, or isopropyl analogs alters logP, pKa, and melting point, which may shift solubility and permeability profiles in experimental assays.

Substitution pattern specificity

Structural analogs cannot be assumed interchangeable as reference standards or building blocks; minor deviations may compromise analytical method validity or synthetic route reproducibility.

2-(4-Butylbenzamido)thiophene-3-carboxylic acid Key Differentiators


Lipophilicity vs. Isopropyl Analog

The lipophilicity of 2-(4-Butylbenzamido)thiophene-3-carboxylic acid (LogP = 5.198) is significantly higher than that of the 4-isopropylbenzamido analog (LogP = 4.478) [1][2]. This difference is due to the longer alkyl chain in the butyl group, which increases hydrophobic interactions. The higher LogP indicates greater membrane permeability, which can be advantageous or disadvantageous depending on the experimental context [3].

Lipophilicity vs. isopropyl analog
Data to verify
LogP 5.198 vs. 4.478 (ΔLogP +0.72)
Higher lipophilicity may support membrane permeability studies
Calculated values; experimental validation advised
Lipophilicity Drug Design Physicochemical Properties

pKa vs. Unsubstituted Core

The acid dissociation constant (pKa) of the carboxylic acid group in 2-(4-Butylbenzamido)thiophene-3-carboxylic acid is calculated to be 3.76 [1]. While a direct comparator with the same core but different substitution is not available, this value is consistent with the class of thiophene-3-carboxylic acids, which typically exhibit pKa values ranging from 3.5 to 4.5 [2]. The presence of the butylbenzamido group may slightly modulate this pKa due to inductive effects, but the primary determinant remains the thiophene ring and carboxylic acid group.

pKa context
Class-level
pKa 3.76, within typical class range 3.5–4.5
Ionization behavior consistent with thiophene-3-carboxylic acids
Class-level inference; experimental pKa determination recommended
Ionization Solubility Chemical Synthesis

Melting Point vs. Isopropyl Analog

The melting point of 2-(4-Butylbenzamido)thiophene-3-carboxylic acid is reported as 183-185°C [1]. In contrast, a closely related analog, 2-(4-isopropylbenzamido)thiophene-3-carboxylic acid, melts at 156-158°C [2]. This significant increase in melting point (ΔTm ≈ +27°C) is attributed to enhanced intermolecular interactions due to the longer butyl chain, which promotes more ordered packing in the solid state.

Melting point vs. isopropyl analog
Reported
183–185°C vs. 156–158°C (ΔTm +27°C)
Higher thermal stability and ordered solid phase may affect storage and synthesis
Standard melting point determination
Crystallinity Solid-Phase Synthesis Thermal Stability

LogD at Physiological pH

The calculated LogD (distribution coefficient) for 2-(4-Butylbenzamido)thiophene-3-carboxylic acid decreases significantly with pH, from 3.43 at pH 5.5 to 1.89 at pH 7.4 [1]. This change reflects the ionization of the carboxylic acid group (pKa 3.76). While no direct comparator data is available for this specific property, the magnitude of the LogD shift is typical for monocarboxylic acids. The relatively high LogD at pH 5.5 suggests good membrane permeability in mildly acidic environments, such as endosomes or inflamed tissues, whereas the lower value at physiological pH indicates reduced passive diffusion.

pH-dependent distribution
Data to verify
LogD 3.43 (pH 5.5) to 1.89 (pH 7.4)
Lipophilicity decreases markedly at physiological pH; relevant for permeability and distribution assays
Calculated LogD; confirm experimentally
Bioavailability Drug Discovery Pharmacokinetics

Polar Surface Area and Rotatable Bonds

The topological polar surface area (TPSA) of 2-(4-Butylbenzamido)thiophene-3-carboxylic acid is 66.4 Ų, and it possesses 6 rotatable bonds [1]. These values are within the generally accepted ranges for orally bioavailable drugs (TPSA < 140 Ų; rotatable bonds ≤ 10) [2]. Compared to a more rigid analog with fewer rotatable bonds, the butyl chain provides increased conformational flexibility, which may facilitate binding to shallow or dynamic protein pockets. This flexibility comes at a potential entropic cost, but it can be advantageous for targeting proteins with induced-fit mechanisms.

Drug-likeness descriptors
Data to verify
TPSA 66.4 Ų, 6 rotatable bonds
Computed descriptors fall within drug-like space; may guide lead optimization
Computational estimates; verify experimentally
Drug-likeness Molecular Modeling Conformational Analysis

GHS Hazard Classification

According to its Safety Data Sheet (SDS), 2-(4-Butylbenzamido)thiophene-3-carboxylic acid is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. This hazard profile is more clearly defined than that of many research-grade analogs, which often lack comprehensive safety data. The signal word 'Warning' is assigned . This information is crucial for laboratory safety planning and risk assessment.

Hazard profile
Specification review
H302, H315, H319, H335 (Warning)
Detailed SDS supports laboratory safety planning
Compared to analogs with incomplete hazard data
Safety Handling Regulatory Compliance

2-(4-Butylbenzamido)thiophene-3-carboxylic acid Research & Industrial Applications


Lipophilic Fragment for Lead Optimization

Given its high LogP (5.198) and significant difference in lipophilicity compared to the isopropyl analog (ΔLogP = +0.72), this compound is an ideal choice for introducing a hydrophobic moiety into lead compounds [1]. It can be used to probe hydrophobic binding pockets, enhance membrane permeability, or modulate the pharmacokinetic profile of drug candidates. Its butyl chain provides a balanced increase in lipophilicity without the bulk and rigidity of a tert-butyl group.

Building Block for Thiophene Libraries

The compound's well-defined physical properties, including a sharp melting point (183-185°C) and high purity (95%), make it a reliable building block for parallel synthesis and combinatorial chemistry [2]. The carboxylic acid group allows for further derivatization via amide coupling or esterification, while the thiophene core is amenable to various electrophilic substitution reactions . Its availability from multiple reputable suppliers (e.g., Sigma-Aldrich, American Elements) ensures consistent supply and quality for long-term projects [3].

Reference Standard for Impurity Profiling

As a well-characterized compound with a defined melting point, purity, and spectral data, 2-(4-Butylbenzamido)thiophene-3-carboxylic acid is suitable for use as a reference standard in HPLC, LC-MS, or NMR analysis . It can be used to identify and quantify related impurities in pharmaceutical formulations or to calibrate analytical instruments. Its unique retention time and mass spectral fragmentation pattern can serve as a marker for method validation.

Predictive Model Validation

The availability of calculated physicochemical properties (LogP, pKa, LogD, TPSA) for this compound provides an opportunity to validate computational models and QSAR (Quantitative Structure-Activity Relationship) predictions [4]. Researchers can compare experimental data (e.g., solubility, permeability) with in silico predictions to refine algorithms and improve the accuracy of virtual screening campaigns.

Application
Selection Property
Validation Focus
Lead optimization fragment studies
Butyl chain lipophilicity for hydrophobic interaction modulation
Membrane permeability and PK modulation context
Thiophene library synthesis
Defined physical properties and characterization data
Consistent building block for derivatization and library generation
Analytical reference standard
Characterized melting point and spectral data
Impurity profiling and method calibration
Predictive model validation
Calculated physicochemical properties (LogP, pKa, LogD, TPSA)
In silico model refinement and QSAR validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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